[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-[1,2,4]triazolo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-8-10-5-11-13(8)7-4-2-1-3-6(7)12-9/h1-5H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMIUHARCZWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435607 | |
| Record name | [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150454-83-4 | |
| Record name | [1,2,4]Triazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150454-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Quinoxalin 4 5h One and Its Derivatives
Historical Context of Synthetic Approaches to the Triazoloquinoxaline Core
The foundational chemistry for the quinoxaline (B1680401) portion of the scaffold dates back to 1884, with the work of Korner and Hinsberg who first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This classical approach remains a cornerstone of quinoxaline chemistry. The subsequent annulation (fusion) of a triazole ring onto the quinoxaline core represents a more modern development, driven by the search for novel heterocyclic compounds with unique biological activities. nih.govbohrium.com Historically, the synthesis of such fused systems often involved multiple steps, sometimes with harsh reaction conditions and the generation of significant waste. nih.govnih.gov For instance, early methods for creating the triazole ring on a related nih.govresearchgate.netnih.gov-triazolo isomer involved the cyclization of a quinoxalinylidene acetate (B1210297) derivative using amyl nitrite (B80452) in the presence of trichloroacetic acid. nih.gov These foundational, albeit often inefficient, methods paved the way for the more refined and sustainable strategies employed today.
Classical Synthetic Pathways tonih.govresearchgate.netrsc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one
The construction of the nih.govresearchgate.netrsc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold is typically not a single reaction but a multi-step process. These classical pathways involve the initial synthesis of a functionalized quinoxaline precursor, followed by the formation of the fused triazole ring.
The dominant strategy for building the triazoloquinoxaline core is a stepwise approach. This involves first constructing a quinoxaline ring bearing appropriate functional groups that can then be elaborated to form the triazole ring. A common precursor is a 2-hydrazinoquinoxaline, which can be reacted with various one-carbon electrophiles to close the 1,2,4-triazole (B32235) ring. For the related nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinoxaline isomer, a synthetic route involves reacting 1-chloro-2-hydrazinoquinoxaline with an aldehyde, followed by an oxidative cyclization step using chloranil. nih.gov Another strategy involves the synthesis of a triazole intermediate which is then condensed with a quinoxaline moiety. For example, a pre-formed triazole can be reacted with quinoxaline-2-carboxylic acid to form the final fused product. nih.gov These methods highlight the modularity of the synthesis, allowing for diversification at different stages.
The synthesis of the quinoxaline core almost invariably begins with a 1,2-diaminobenzene (o-phenylenediamine) derivative. The classic and most widely used method is the condensation reaction between a 1,2-diaminobenzene and a 1,2-dicarbonyl compound (an α-diketone). encyclopedia.pubnih.gov This reaction is versatile and can be used to produce a wide array of substituted quinoxalines.
Interactive Table: Synthesis of Quinoxaline Derivatives from o-Phenylenediamine
| Reactant 1 (Diamine) | Reactant 2 (Dicarbonyl/Equivalent) | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine | Benzil | Toluene (B28343), Room Temp. | 2,3-Diphenylquinoxaline | High | nih.gov |
| o-phenylenediamine | 1,2-dicarbonyl | Glycerol/Water, 90°C | Substituted quinoxaline | 85-91% | encyclopedia.pub |
| Aryl-1,2-diamine | Dibromoketone | Triethylamine, DMSO, 75°C | Quinoxalin-2-one | Good | thieme-connect.de |
| o-phenylenediamine | Hydroxyl ketone | I₂, DMSO, Room Temp. | Substituted quinoxaline | 80-90% | encyclopedia.pub |
| o-phenylenediamine | α-diketone | Zn(OTf)₂, CH₃CN, Room Temp. | Substituted quinoxaline | up to 90% | encyclopedia.pub |
Beyond α-diketones, other reactants can be used. For instance, α-hydroxy ketones can undergo oxidative cyclization with 1,2-diamines in the presence of iodine to form quinoxalines. encyclopedia.pub Similarly, quinoxalin-2(1H)-ones, which are valuable precursors, can be synthesized from the reaction of N-protected o-phenylenediamines with carbonyl compounds or from aryl-1,2-diamines and dibromoketones. rsc.orgthieme-connect.de
Once a suitable quinoxaline precursor is obtained, the next critical step is the annulation of the triazole ring. For the nih.govresearchgate.netrsc.orgtriazolo system, this typically involves a precursor that contains a hydrazine (B178648) moiety attached to the quinoxaline core. The cyclization can then be achieved by reacting this hydrazino-quinoxaline with a reagent that can provide the final carbon atom of the triazole ring, such as orthoesters or acid chlorides. mdpi.com
While specific examples for the [1,5-a] isomer are sparse in the provided literature, general principles of triazole synthesis are applicable. A powerful modern method for forming triazole rings is the [3+2] cycloaddition. For the related nih.govresearchgate.netnih.gov-triazolo isomer, a copper-catalyzed tandem reaction involving a [3+2] azide-alkyne cycloaddition followed by an intramolecular C-N coupling has been shown to be effective. nih.govacs.org This involves reacting an N-(2-haloaryl)propiolamide with sodium azide (B81097). nih.govacs.org Such cycloaddition strategies, often involving azides and alkynes or their equivalents, are a cornerstone of modern heterocyclic chemistry. chim.it
Modern and Sustainable Synthetic Advancements
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic methods. This "green chemistry" approach aims to reduce waste, avoid harsh conditions, and utilize recyclable catalysts. encyclopedia.pub
The synthesis of both the quinoxaline core and the final fused system has benefited greatly from advancements in catalysis. These modern catalysts are often more efficient, selective, and environmentally benign than their classical counterparts.
A key area of development is the use of metal catalysts for dehydrogenative or hydrogenative coupling reactions. For example, cobalt-based catalysts can be used for the acceptorless dehydrogenative synthesis of quinoxalines from 1,2-diaminobenzene and 1,2-diols, producing only hydrogen gas as a byproduct. researchgate.net Palladium catalysts are also prominent; a Pd-catalyzed reductive annulation of catechols and nitroarylamines provides direct access to quinoxaline derivatives without pre-functionalization. rsc.org Furthermore, a sustainable synthesis of a nih.govresearchgate.netnih.gov-triazoloquinoxaline scaffold utilizes a palladium on alumina (B75360) catalyst for a key nitro group reduction and cyclization step. nih.gov
Heterogeneous catalysts, which can be easily recovered and reused, are particularly attractive. Alumina-supported heteropolyoxometalates have been employed as efficient and reusable catalysts for the synthesis of quinoxalines at room temperature. nih.gov Even simple, inexpensive catalysts like molecular iodine or zinc triflate have been shown to effectively promote quinoxaline formation under mild conditions. encyclopedia.pub A frontier in sustainable synthesis is the use of visible-light photocatalysis. For instance, curcumin-sensitized titanium dioxide has been used as an eco-friendly photocatalyst for the synthesis of related quinazoline (B50416) derivatives, highlighting a potential future direction for triazoloquinoxaline synthesis as well. nih.govnih.gov
Interactive Table: Examples of Eco-Compatible Catalysts in Synthesis
| Catalyst | Reaction Type | Substrates | Advantage | Reference |
|---|---|---|---|---|
| Palladium on Alumina (5% wt) | Nitro reduction / Cyclization | Substituted 2-nitrophenyl azides | Sustainable, uses H₂ from water electrolysis | nih.gov |
| Cobalt complexes | Acceptorless Dehydrogenation | 1,2-diaminobenzene, 1,2-diols | Atom-economical, environmentally friendly | researchgate.net |
| Alumina-supported Molybdophosphovanadates | Condensation | o-phenylenediamine, 1,2-diketone | Reusable, mild room temperature conditions | nih.gov |
| Palladium acetate | Reductive Annulation | Catechols, nitroarylamines | Operational simplicity, broad scope | rsc.org |
| Iodine (I₂) | Oxidative Cyclization | o-phenylenediamine, hydroxyl ketone | Inexpensive, mild conditions | encyclopedia.pub |
| Curcumin-sensitized TiO₂ | Visible-light Photocatalysis | Aldehydes, urea, dimedone (for quinazolines) | Uses visible light, natural dye, reusable | nih.govnih.gov |
Photoredox-Catalyzed Cyclization Reactions
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the construction of complex heterocyclic systems. acs.orgrsc.orgmdpi.com This approach offers mild reaction conditions and avoids the use of harsh reagents.
An efficient method for synthesizing a variety of acs.orgbohrium.comorganic-chemistry.orgtriazolo-[1,5-a]quinoxalin-4(5H)-ones involves a [3 + 2] cyclization reaction using photoredox catalysis. acs.orgfigshare.comnih.gov This reaction occurs between quinoxalinones and hypervalent iodine(III) reagents, yielding the desired products in moderate to good yields. acs.orgfigshare.comnih.gov The reaction demonstrates good tolerance for a range of quinoxalinones and hypervalent iodine(III) reagents, allowing for the creation of structurally diverse derivatives. acs.orgfigshare.com
Copper-Catalyzed Tandem Reactions
Copper-catalyzed reactions are widely utilized in organic synthesis due to the low cost and low toxicity of copper catalysts. nih.govbohrium.com Tandem reactions, where multiple bond-forming events occur in a single pot, offer increased efficiency and atom economy.
A straightforward and effective synthesis of acs.orgbohrium.comorganic-chemistry.orgtriazolo[1,5-a]quinoxalin-4(5H)-ones has been developed through a copper-catalyzed tandem reaction. acs.orgnih.gov This methodology involves the reaction of N-(2-haloaryl)propiolamides with sodium azide. acs.orgnih.gov The reaction proceeds via a [3 + 2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling process. acs.orgnih.gov In 2012, a strategy for synthesizing acs.orgbohrium.comorganic-chemistry.org-triazolo [1,5-a]quinoxalin-4(5H)-ones from N-(2-iodophenyl)propiolamides was explored, utilizing a tandem azide-alkyne cycloaddition/Ullmann C-N coupling process. nih.gov
More recently, a copper-electrocatalytic azidation of N-aryl enamines with subsequent denitrogenative annulation has been reported for the construction of quinoxaline frameworks. organic-chemistry.orgacs.orgnih.gov This method is notable for its low catalyst loading, employing only 0.5 mol % of copper(II) chloride, and its use of sodium azide as an inexpensive azide source under mild electrochemical conditions without external oxidants. organic-chemistry.orgacs.orgnih.gov
Metal-Free Multi-Component Reactions (MCRs)
The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the potential for toxic metal contamination in the final products. rsc.orgcncb.ac.cn Multi-component reactions (MCRs) are highly desirable as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.
While specific metal-free MCRs for the direct synthesis of the acs.orgbohrium.comacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one core are not extensively detailed in the provided context, the general trend towards metal-free synthesis of quinoxalines and related heterocycles is strong. rsc.orgcncb.ac.cnrsc.org These approaches often rely on the use of catalysts such as iodine or operate under visible light to promote the desired transformations. acs.orgacs.org For instance, a metal-free, visible-light-mediated synthesis of quinoxalines from o-phenylenediamine and benzoylacetonitrile (B15868) has been developed. rsc.org Another metal-free approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with α-hydroxy acids in the presence of tert-butyl hydrogen peroxide (TBHP) as an oxidant to form pyrrolo[1,2-a]quinoxalines. rsc.org
Oxidative Intramolecular Cyclization Methods
Oxidative intramolecular cyclization represents a key strategy for the synthesis of various N-heterocycles. bohrium.commdpi.com These methods often involve the formation of a carbon-nitrogen bond through the oxidation of a suitable precursor.
One approach to synthesizing fused N-heterocycles is through the oxidative cyclization of hydrazones in the presence of hypervalent iodine(III) reagents. urfu.ru This metal-free method proceeds under mild conditions. Another strategy involves the oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety using (diacetoxyiodo)benzene (B116549) on heating in trifluoroethanol to yield triazolo[1,5-b] acs.orgbohrium.comacs.orgnih.govtetrazines. beilstein-journals.org
Strategies for Derivatization and Scaffold Diversification
The biological activity of a scaffold can be fine-tuned and optimized through derivatization. For the acs.orgbohrium.comacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one core, functionalization at the endocyclic amide nitrogen and modification of ester functionalities are key strategies for creating diverse libraries of compounds for biological screening. nih.govresearchgate.netnih.gov
Functionalization at the Endocyclic Amide Nitrogen
The nitrogen atom of the endocyclic amide in the acs.orgbohrium.comacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold provides a convenient handle for introducing a variety of substituents.
A sustainable approach to N-methylation utilizes dimethyl carbonate as both a solvent and a green methylating agent, with potassium carbonate as the base. nih.gov This method offers an environmentally friendlier alternative to traditional methylating agents like dimethyl sulfate (B86663) and iodomethane. nih.gov Alkylation with other electrophiles, such as benzyl (B1604629) bromide and cyclopropyl (B3062369) methyl bromide, has also been successfully achieved using potassium carbonate in cyclopentyl methyl ether (CPME). nih.govresearchgate.net
Table 1: N-Derivatization of the acs.orgbohrium.comorganic-chemistry.org-triazolo [1,5-a] quinoxalin-4(5H)-one Scaffold nih.govresearchgate.net
| Reagent | Conditions | Product | Yield |
| Dimethyl carbonate | K2CO3, closed vessel, 140°C, 16 h | N-methylated derivative | 78% |
| Benzyl bromide | K2CO3, CPME, 115°C, reflux, 12 h | N-benzylated derivative | 40% |
| Cyclopropyl methyl bromide | K2CO3, CPME, 115°C, reflux, 12 h | N-cyclopropylmethylated derivative | Not specified |
Modification of Ester Functionalities
The presence of an ester group on the acs.orgbohrium.comacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold offers another site for diversification, allowing for the introduction of a wide range of functionalities.
A simple alkaline hydrolysis of the ester group can be performed using sodium hydroxide (B78521) in a methanol/water mixture to yield the corresponding carboxylic acid. nih.govresearchgate.net This carboxylic acid can then serve as a precursor for further modifications. Direct amidation of the methyl ester has been achieved with various amines. For instance, reaction with cyclohexylamine, pyrrolidine, or benzyl amines can be carried out under ultrasound irradiation at room temperature. nih.gov For less reactive amines like aniline, the use of Cp2ZrCl2 as a catalyst at elevated temperatures is effective. nih.gov
Table 2: Modification of the Ester Functionality on the acs.orgbohrium.comorganic-chemistry.org-triazolo [1,5-a] quinoxalin-4(5H)-one Scaffold nih.govresearchgate.net
| Reagent(s) | Conditions | Product |
| NaOH, MeOH/H2O | 1.5 h | Carboxylic acid derivative |
| Cyclohexylamine, pyrrolidine, or benzyl amines | Ultrasound, rt, 15 min | Amide derivatives |
| Aniline, Cp2ZrCl2 | CPME, 110°C, 12 h | Anilide derivative |
Introduction of Specific Substituents (e.g., Mercapto, Thione Groups)
The incorporation of sulfur-containing functional groups, such as mercapto (-SH) and thione (C=S), into the nih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold is a key area of synthetic focus. These groups are significant because they can act as handles for further derivatization or contribute directly to the biological activity of the molecule. semanticscholar.orgumich.edu Mercapto- and thione-substituted 1,2,4-triazoles are versatile precursors for the synthesis of various fused heterocyclic systems. semanticscholar.orgumich.edu
One established method for introducing a mercapto group onto the fused triazoloquinoxaline system involves a multi-step sequence starting from a suitable quinoxaline precursor. A critical final step in this sequence is the treatment of a triazolo[4,3-a]quinoxaline intermediate with thiourea (B124793) in an alcohol solvent, which forms an isothiouronium salt. This intermediate is then hydrolyzed under alkaline conditions, typically with aqueous potassium hydroxide, to yield the final 1-mercapto derivative. This nucleophilic displacement reaction is an effective way to install the thiol functionality.
The synthesis of derivatives containing a thione group often involves the cyclization of acyl- or arylthiosemicarbazides. researchgate.net For instance, 4-alkyl/aryl-1,2,4-triazoline-3-thiones can be prepared through the cyclodehydration of corresponding thiosemicarbazides in an alkaline medium. semanticscholar.org A more recent, efficient approach involves a one-pot, two-step synthesis where substituted hydrazides react with alkyl/aryl isothiocyanates, followed by refluxing in a sodium hydroxide solution to yield 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones with high yields and reduced solvent usage. researchgate.net
Table 1: Example Synthesis Pathway for a Mercapto-Substituted Triazoloquinoxaline Derivative
| Step | Reagents | Solvent | Temperature | Key Intermediate | Yield (%) |
| 1 | Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 2,3-dichloroquinoxaline | 75–80 |
| 2 | Hydrazine hydrate | Ethanol | 80°C | 3-hydrazinoquinoxaline derivative | 70–75 |
| 3 | Triethyl orthoformate | Acetic acid | 120°C | Triazolo[4,3-a]quinoxaline core | 65–70 |
| 4 | Thiourea, then KOH | Ethanol/H₂O | Reflux | 1-mercaptotriazolo[4,3-a]quinoxalin-4(5H)-one | 60–65 |
| Yields are estimated based on analogous procedures found in the literature. |
Overcoming Challenges in Functional Group Introduction
The synthesis and functionalization of the nih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold are not without their difficulties. Medicinal chemistry applications can be restricted by a lack of synthetic protocols that both generate the core structure efficiently and allow for extensive subsequent decoration. nih.gov Challenges often include harsh reaction conditions, the use of hazardous reagents, and low yields in functionalization steps. nih.gov
For example, traditional methods for N-alkylation on the triazoloquinoxaline core, a common step for creating diversity, have relied on hazardous reagents like dimethyl sulfate or iodomethane, often resulting in modest yields. nih.gov Research has focused on overcoming these limitations by developing more sustainable and efficient protocols. A "refreshed" synthesis approach for the isomeric nih.govsemanticscholar.org-triazolo[1,5-a]quinoxalin-4(5H)-one core highlights the use of eco-compatible catalysts and reaction conditions. nih.gov This includes replacing hazardous alkylating agents with greener alternatives like dimethyl carbonate, which can serve as both the solvent and the electrophilic reagent, significantly improving the safety and sustainability of the process. nih.gov
Table 2: Comparison of Traditional vs. Sustainable Reagents for N-Methylation of the Triazoloquinoxalinone Scaffold nih.gov
| Reagent | Conditions | Role | Yield (%) | Sustainability Notes |
| Iodomethane | Base | Methylating Agent | 15% | Hazardous, volatile |
| Dimethyl sulfate | Base | Methylating Agent | 64% | Highly toxic and carcinogenic |
| Dimethyl carbonate | K₂CO₃, 140°C | Solvent & Reagent | Not specified | Greener, less toxic alternative |
Biological Activities and Molecular Mechanisms Of 1 2 3 Triazolo 1,5 a Quinoxalin 4 5h One Derivatives
Antimicrobial Activities
The fused heterocyclic system of triazoloquinoxalines serves as a versatile structural template for developing new antimicrobial agents. frontiersin.org Researchers have synthesized various derivatives and evaluated their efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Action and Spectrum
Derivatives of the triazoloquinoxaline scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com A study focusing on a "refreshed" synthesis of the researchgate.netnih.govhilarispublisher.com-triazolo[1,5-a]quinoxalin-4(5H)-one core identified several compounds with promising antibacterial effects. nih.gov Specifically, compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov
In one study, newly synthesized substituted-1-methyl-1,2,4-triazolo[4,3-a]quinoxalines showed significant activity against Gram-negative bacteria. hilarispublisher.com Notably, compounds 3 and 11b from this series exhibited twice the activity of ampicillin (B1664943) against Pseudomonas aeruginosa. hilarispublisher.com Several other derivatives (4, 5b, 7, 9a, 10d, 11a, 11c, and 12 ) were found to be equipotent to ampicillin against the same strain. hilarispublisher.com
Another series of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives also displayed considerable bactericidal properties against plant pathogenic bacteria. nih.gov Compounds 8m , 8n , and 8o were particularly effective against Xanthomonas oryzae pv. oryzae, with EC₅₀ values of 69.0, 53.3, and 58.9 µg/mL, respectively, surpassing the commercial bactericide bismerthiazol (B1226852) (EC₅₀ = 91.4 µg/mL). nih.gov Furthermore, compound 8m showed efficacy against Xanthomonas axonopodis pv. citri with an EC₅₀ value of 71.5 µg/mL. nih.gov
| Compound | Bacterial Strain | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| Compound 3 | Pseudomonas aeruginosa | 2x Ampicillin | hilarispublisher.com |
| Compound 11b | Pseudomonas aeruginosa | 2x Ampicillin | hilarispublisher.com |
| Compound 8m | Xanthomonas oryzae pv. oryzae | 69.0 µg/mL | nih.gov |
| Compound 8m | Xanthomonas axonopodis pv. citri | 71.5 µg/mL | nih.gov |
| Compound 8n | Xanthomonas oryzae pv. oryzae | 53.3 µg/mL | nih.gov |
| Compound 8o | Xanthomonas oryzae pv. oryzae | 58.9 µg/mL | nih.gov |
Antifungal Properties
The triazoloquinoxaline scaffold is also a key component in the development of novel antifungal agents. mdpi.com The 1,2,4-triazole (B32235) moiety itself is a well-established pharmacophore in many antifungal drugs. nih.gov
A preliminary biological investigation of newly generated researchgate.netnih.govhilarispublisher.com-triazolo[1,5-a]quinoxalin-4(5H)-one derivatives revealed antifungal activity against two strains of Candida albicans, including an azole-resistant strain. nih.gov While many tested compounds showed only mild antifungal activity, one derivative, 11d , exhibited nearly half the activity of the standard drug clotrimazole (B1669251) against Candida albicans. hilarispublisher.com
In a separate study, various researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were screened for antifungal activity, with compounds 4d, 6c, 7b, and 8a showing positive results. researchgate.net The inclusion of a piperazine (B1678402) moiety in some structures was noted to potentially enhance antimicrobial activity. researchgate.net
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Hit Compound 9 | Candida albicans 90028 & 10231 | Active | nih.gov |
| Hit Compound 14 | Candida albicans 90028 & 10231 | Active | nih.gov |
| Hit Compound 20 | Candida albicans 90028 & 10231 | Active | nih.gov |
| Compound 11d | Candida albicans | ~0.5x Clotrimazole | hilarispublisher.com |
| Compound 4d | Pathogenic Fungi | Active | researchgate.net |
| Compound 6c | Pathogenic Fungi | Active | researchgate.net |
| Compound 7b | Pathogenic Fungi | Active | researchgate.net |
| Compound 8a | Pathogenic Fungi | Active | researchgate.net |
Inhibition of Biofilm Formation
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Targeting biofilm formation is a promising strategy to combat bacterial resistance. nih.gov Derivatives of the researchgate.netnih.govhilarispublisher.com-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold have been evaluated for their ability to inhibit biofilm formation. nih.gov
A study assessing newly synthesized derivatives found that hit compounds 9, 14, and 20 showed activity against S. epidermidis biofilm formation. nih.gov This suggests that the triazoloquinoxaline core can be a template for developing agents that disrupt this key bacterial virulence mechanism. Another study highlighted a 5-(2-oxoindolin-3-ylidene)-thiazol-4(5H)-one derivative, 7a , which exhibited strong antibiofilm activity against P. aeruginosa with a BIC₅₀ of 3.9 ± 0.16 µg/mL. researchgate.net
Molecular Targets in Microbial Pathogens
The molecular mechanisms underlying the antimicrobial activity of triazoloquinoxaline derivatives are a subject of ongoing research. Some studies suggest that these compounds may act as DNA intercalators. mdpi.comrsc.org For instance, certain researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were designed and evaluated as potent DNA intercalating agents, which could explain their anti-proliferative effects. rsc.org
Another potential target is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Molecular docking studies have been performed to investigate the potential of pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines to inhibit this enzyme. researchgate.net Additionally, some quinoxaline (B1680401) derivatives have shown potential to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net
Antiviral Activities
In addition to their antimicrobial properties, triazoloquinoxaline derivatives have been investigated for their potential as antiviral agents. researchgate.netmdpi.com
Interference with Viral Replication Mechanisms
A series of novel researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were synthesized and screened for antiviral activity. researchgate.net Using a plaque-reduction assay, compound 8b from this series demonstrated promising antiviral effects. researchgate.net In another review, a specific derivative, 1-(4-chloro-8-methyl researchgate.netnih.govresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) (1 ), was highlighted for its activity against Herpes simplex virus (HSV), reducing the number of viral plaques by 25% at a concentration of 20 µg/mL. nih.gov
The search for novel antiviral mechanisms has also led to the investigation of these compounds against the Human Immunodeficiency Virus (HIV-1). The HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) is an enzyme not targeted by current drugs. nih.gov Researchers repurposed 1,2,4-triazolo[1,5-a]pyrimidine derivatives and found that they could inhibit the RNase H function, suggesting an allosteric binding site as a potential target for future drug development. nih.gov
Inhibition of Viral Enzymes (e.g., SARS-CoV Mpro)
Based on available scientific literature, there is currently no specific data detailing the inhibitory activity of tandfonline.comnih.govproquest.comtriazolo[1,5-a]quinoxalin-4(5H)-one or its direct derivatives against viral enzymes such as the SARS-CoV Main Protease (Mpro).
Receptor Antagonism and Modulation
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one core structure have been extensively investigated as modulators of several key receptor systems in the central nervous system and periphery. Their ability to act as antagonists at adenosine (B11128), excitatory amino acid, and benzodiazepine (B76468) receptors highlights their potential as therapeutic agents.
The nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline scaffold has proven to be a versatile framework for developing potent and selective antagonists for adenosine receptors (ARs), particularly the human A3 subtype (hA3 AR). nih.gov Research has shown that modifications at various positions on the tricyclic nucleus can significantly influence affinity and selectivity. nih.gov
A key finding is that replacing a 4-amino group with a 4-oxo moiety, creating the titular nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one structure, tends to shift the binding activity towards the A3 AR. ebi.ac.uk Further structure-activity relationship (SAR) studies have demonstrated that introducing specific substituents at the 2-position can yield compounds with high potency and remarkable selectivity for the hA3 AR over other subtypes like A1 and A2A. nih.gov
For instance, the derivative 2-(4-methoxyphenyl)- nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one was identified as one of the most potent and selective hA3 AR antagonists reported, exhibiting a Kᵢ value in the nanomolar range. nih.gov In another strategic move, replacing the common 2-(hetero)aryl substituent with a 2-carboxylate function was found to maintain good hA3 AR binding affinity while significantly boosting selectivity against the hA1 AR. nih.gov These findings underscore the adaptability of the triazoloquinoxaline scaffold in the design of highly specific hA3 AR antagonists. nih.gov
Table 1: Binding Affinity (Kᵢ, nM) of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one Derivatives at Human Adenosine Receptors
| Compound | R-Group (at position 2) | hA3 Kᵢ (nM) | hA1 Kᵢ (nM) | hA2A Kᵢ (nM) | Selectivity (hA1/hA3) | Selectivity (hA2A/hA3) |
|---|---|---|---|---|---|---|
| 8 | 4-Methoxyphenyl | 1.8 | 1340 | 337 | 744 | 187 |
| 1 | Phenyl | 10.7 | 1020 | 255 | 95 | 24 |
| 16 | Carboxylic Acid | 80 | >10000 | 2800 | >125 | 35 |
Data sourced from a study on 2-substituted- nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one derivatives. nih.gov
A series of 4,5-dihydro- nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4-ones has been identified as antagonists of excitatory amino acid receptors, displaying combined affinity for both the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov This dual activity suggests structural similarities between the ligand binding pockets of these two distinct receptor sites. nih.gov
The research into these compounds provides insights into the structural requirements for binding. For effective interaction with the glycine/NMDA receptor, the presence of a free acidic functional group at position 2 of the triazolo ring is crucial. nih.gov Additionally, the presence of electron-withdrawing substituents, such as chlorine atoms, on the benzo-fused portion of the quinoxaline ring enhances this activity. nih.gov Certain quinoxaline derivatives have been established as a class of NMDA receptor antagonists that act through the glycine modulatory site. nih.gov The functional antagonism of selected nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4-one derivatives at the NMDA receptor-ion channel complex has also been confirmed. nih.gov
Table 2: Receptor Binding Affinities of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4-one Derivatives
| Compound | Substituents | Glycine/NMDA IC₅₀ (µM) | AMPA IC₅₀ (µM) |
|---|---|---|---|
| Derivative A | 7,8-dichloro, 2-CH₂COOH | 0.09 | 0.9 |
| Derivative B | 7-chloro, 2-CH₂COOH | 0.28 | 3.2 |
| Derivative C | 8-chloro, 2-CH₂COOH | 0.35 | 1.8 |
| Derivative D | 7-trifluoromethyl, 2-CH₂COOH | 0.45 | 2.5 |
Data represents selected compounds from a series designed as excitatory amino acid antagonists. nih.gov
While direct evidence for the binding of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one itself to benzodiazepine receptors (BZR) is limited in the provided sources, significant research has been conducted on the closely related isomeric scaffold, nih.govnih.govnih.govtriazolo[1,5-c]quinazolin-5(6H)-one. These related tricyclic heterocyclic compounds have shown high affinity for the BZR. nih.govebi.ac.uk
For example, 2-phenyl- nih.govnih.govnih.govtriazolo[1,5-c]quinazolin-5(6H)-one was synthesized and found to have a potent binding affinity of 4 nM to the BZ receptor. nih.govebi.ac.uk Further exploration of this series led to the identification of potent BZ antagonists. The derivative 9-chloro-2-(2-fluorophenyl) nih.govnih.govnih.govtriazolo[1,5-c]quinazolin-5(6H)-one emerged as a leading compound, demonstrating significant BZ antagonist activity in preclinical models. nih.govebi.ac.uk These findings on a closely related quinazoline-based scaffold suggest that the broader triazolo-fused quinoline-like core is a viable starting point for BZR ligands.
Other Noteworthy Biological Modulations
Beyond direct receptor antagonism, derivatives of the triazoloquinoxaline scaffold and its close relatives have been shown to modulate enzyme activity and exhibit potential as antioxidants.
Elevated levels of secreted phospholipase A2 (sPLA2) are associated with coronary heart disease. nih.gov In the search for small molecule inhibitors, a series of 1-(substituted-phenyl)-5H- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-4-ones, an isomer of the primary compound of interest, were synthesized and evaluated. nih.gov Several of these derivatives proved to be potent inhibitors of the catalytic activity of proinflammatory sPLA2 enzymes. nih.gov Specifically, compounds bearing 2,4-dinitrophenyl, 2,4-dihydroxyphenyl, and 3-nitrophenyl substituents at the 1-position demonstrated promising inhibitory effects against sPLA2. nih.gov This suggests that the triazolo-quinoxaline core can serve as a scaffold for developing anti-inflammatory agents targeting sPLA2. nih.gov
Table 3: sPLA2 Inhibition by 1-Substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-4-one Derivatives
| Compound | R-Group (at position 1) | sPLA2-V IC₅₀ (µM) | sPLA2-IIa IC₅₀ (µM) | sPLA2-X IC₅₀ (µM) |
|---|---|---|---|---|
| 4b | 2,4-Dinitrophenyl | 11.21 ± 0.34 | 14.34 ± 0.55 | 15.65 ± 0.78 |
| 4c | 2,4-Dihydroxyphenyl | 10.11 ± 0.22 | 12.87 ± 0.43 | 14.98 ± 0.65 |
| 4d | 3-Nitrophenyl | 12.33 ± 0.41 | 15.65 ± 0.87 | 17.65 ± 0.98 |
Data from a study targeting inhibitors of sPLA2. nih.gov
The antioxidant properties of heterocyclic compounds are of significant interest. A study assessing a series of related nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives for their antioxidant activity revealed that many of these compounds exhibited weak to high radical scavenging capabilities. nih.govresearchgate.net Using assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging test and the ferric reducing antioxidant power (FRAP) assay, researchers identified several compounds with potent antioxidant effects, comparable to the standard synthetic antioxidant butylated hydroxyl toluene (B28343) (BHT). nih.govresearchgate.net The findings indicated that specific chemical modifications on the triazoloquinazoline core could yield compounds with a high capacity to neutralize free radicals. nih.gov
Structure Activity Relationship Sar and Computational Studies Of 1 2 3 Triazolo 1,5 a Quinoxalin 4 5h One Derivatives
Elucidation of Structure-Activity Relationships
The biological profile of triazoloquinoxaline derivatives can be significantly modulated by the nature and position of various substituents on the tricyclic core. SAR studies have been instrumental in identifying key structural modifications that enhance potency and selectivity for specific biological targets, such as G protein-coupled receptors and enzymes.
Impact of Substituent Variation on Biological Potency and Selectivity
Systematic modification of the nih.govresearchgate.netjocpr.comtriazolo[1,5-a]quinoxaline scaffold has provided deep insights into its interaction with biological targets, particularly adenosine (B11128) receptors (ARs). Research has focused on substitutions at several key positions of the tricyclic system.
For instance, in the exploration of human A₃ adenosine receptor (hA₃AR) antagonists, substitutions at the 5-position of the tricyclic nucleus with different acyl and carboxylate moieties have been shown to yield compounds with good receptor affinity and selectivity. nih.gov Similarly, studies on the isomeric nih.govresearchgate.netjocpr.comtriazolo[4,3-a]quinoxalin-1-one series have demonstrated that substituents on the benzofused ring and on an aryl group at the 2-position are critical for affinity and selectivity. One of the most potent and selective hA₃AR antagonists identified from this class is 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, which exhibits a high affinity (Ki = 0.60 nM) and over 16,600-fold selectivity against hA₁ and hA₂A receptors. ebi.ac.uk
The replacement of a 2-(hetero)aryl moiety with a 2-carboxylate function has been found to maintain good hA₃AR binding activity while significantly increasing selectivity versus the hA₁ subtype. researchgate.net Furthermore, the introduction of a chloro group at the 8-position, combined with a 4-acetylamine group, produced a highly potent and selective hA₃ antagonist. researchgate.net
In the context of anticancer activity, SAR studies on the related nih.govresearchgate.netjocpr.comtriazolo[4,3-a]quinoxaline scaffold have shown that substituents at positions 1 and 8 are crucial. mdpi.com These positions were chosen based on previous SAR studies within the broader "Imiqualine" family of heterocyclic compounds. mdpi.com For example, specific phenyl and hydroxylated phenyl substitutions at position 1 have led to compounds with cytotoxic activities in the nanomolar to low-micromolar range against melanoma cell lines. mdpi.com
The table below summarizes key SAR findings for triazoloquinoxaline derivatives targeting the hA₃ adenosine receptor.
| Scaffold | Position of Substitution | Substituent | Biological Activity / Finding |
| nih.govresearchgate.netjocpr.comtriazolo[1,5-a]quinoxaline | 5 | Acyl or Carboxylate moieties | Good hA₃ receptor affinity and selectivity. nih.gov |
| nih.govresearchgate.netjocpr.comtriazolo[4,3-a]quinoxalin-1-one | 2 | 4-Nitrophenyl | High hA₃ affinity (Ki = 0.60 nM) and high selectivity (>16,600-fold vs hA₁/hA₂A). ebi.ac.uk |
| nih.govresearchgate.netjocpr.comtriazolo[4,3-a]quinoxalin-1-one | 2 | Carboxylate function | Maintained good hA₃ affinity with a large increase in selectivity vs hA₁. researchgate.net |
| nih.govresearchgate.netjocpr.comtriazolo[1,5-a]quinoxaline | 8 | Chloro | In combination with other substitutions, led to potent and selective hA₃ antagonists. researchgate.net |
| nih.govresearchgate.netjocpr.comtriazolo[1,5-a]quinoxalin-4-one | 2 | 4-Methoxyphenyl | Considered one of the most potent and selective hA₃ adenosine receptor antagonists. researchgate.net |
Stereochemical Considerations in Activity Profiles
The core nih.govresearchgate.netjocpr.comtriazolo[1,5-a]quinoxalin-4(5H)-one structure is a planar and achiral molecule. Chirality can be introduced into its derivatives through the incorporation of stereocenters in the substituents attached to the tricyclic system. However, the existing body of scientific literature on this specific scaffold does not extensively focus on stereochemical aspects. The majority of synthetic and SAR studies have involved achiral derivatives or have not reported the separation and differential biological evaluation of stereoisomers. Consequently, detailed insights into the influence of stereochemistry on the activity profiles of these compounds are limited, and this remains an area for potential future investigation.
Identification of Key Pharmacophore Features
Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological activity. For the triazoloquinoxaline class of compounds, particularly as adenosine receptor antagonists, several key pharmacophoric features have been elucidated.
The tricyclic core itself is a fundamental feature, providing a rigid, planar scaffold that likely engages in aromatic stacking interactions within the receptor binding pocket. mdpi.com For A₃AR antagonists, specific interactions are crucial. Studies suggest the importance of a strong acidic NH proton donor and a carbonyl (C=O) group, which can act as a hydrogen bond acceptor. researchgate.net The presence of these groups at appropriate positions on the triazolo-one ring system is a recurring feature in potent antagonists.
Furthermore, the nature of the substituent at the 2-position is a critical determinant of activity. An aryl or heteroaryl group at this position is a common feature among potent AR antagonists, suggesting this region of the molecule is involved in key interactions that define affinity and selectivity. researchgate.netebi.ac.uk The additional nitrogen atom in the triazole ring, compared to the related imidazo[1,2-a]quinoxaline scaffold, can modify the hydrophilic/hydrophobic character of the molecule and alter potential hydrogen bonding interactions in the active site. mdpi.com
Molecular Modeling and Docking Investigations
To complement experimental SAR data, computational methods such as molecular modeling and docking have been employed to visualize and understand the interactions between triazoloquinoxaline derivatives and their biological targets at an atomic level. These studies provide valuable hypotheses about binding modes and help to rationalize observed activity trends.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations have been instrumental in proposing the binding orientation of triazoloquinoxaline derivatives within the active site of their target proteins, most notably the hA₃ adenosine receptor. nih.gov These computational models help to depict the putative transmembrane binding motif of these antagonists. ebi.ac.uk
Docking studies have been used to rationalize the high affinity and selectivity of lead compounds. For example, the binding mode of tricyclic derivatives and their simplified acyclic analogues has been analyzed to understand the structural requirements for hA₃AR-ligand interactions. nih.gov The results from these simulations often correlate well with experimental data, providing confidence in the predicted binding poses. By analyzing the three-dimensional structure of the antagonist-receptor models obtained from docking, researchers can explain the experimentally observed structure-activity relationships. ebi.ac.uk These models guide further optimization by predicting how novel, un-synthesized derivatives might fit into the binding pocket and what their potential affinity might be.
Analysis of Protein-Ligand Interaction Landscapes
Detailed analysis of the docked poses of triazoloquinoxaline derivatives reveals a landscape of specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic contacts, and aromatic (π-π) stacking.
For antagonists targeting the hA₃ adenosine receptor, molecular models have been developed to understand these interactions in detail. The models help to identify the key amino acid residues within the receptor's binding pocket that interact with the ligand. While specific residues for the nih.govresearchgate.netjocpr.comtriazolo[1,5-a]quinoxalin-4(5H)-one scaffold are detailed within dedicated studies, the general principles involve hydrogen bonding between the ligand's proton donor/acceptor groups (like the NH and C=O of the triazolone ring) and polar residues in the receptor.
The aryl substituent at the 2-position often extends into a hydrophobic sub-pocket, where it can form favorable van der Waals and aromatic stacking interactions with nonpolar and aromatic amino acid residues. The tricyclic core itself is also critical for establishing shape complementarity with the binding site and participating in stacking interactions. The combination of these specific hydrogen bonds and broader hydrophobic contacts anchors the ligand in the active site, accounting for the high binding affinities observed for optimized derivatives. nih.govebi.ac.uk
Characterization of Steric and Electrostatic Requirements for Target Binding
The steric and electrostatic properties of nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one derivatives play a crucial role in their binding affinity and selectivity for biological targets, such as the human A3 adenosine receptor (hA3 AR). A receptor-based Structure-Activity Relationship (SAR) analysis has provided significant insights into the specific requirements for the effective anchoring of these derivatives at the hA3 receptor recognition site. nih.gov
The versatility of the triazoloquinoxaline scaffold allows for various substitutions, which in turn modulates the steric and electrostatic interactions with the receptor. nih.gov For instance, the introduction of different (hetero)aryl moieties at the 2-position of the triazoloquinoxaline ring system has been explored. nih.gov One of the most potent and selective hA3 AR antagonists identified is 2-(4-methoxyphenyl)- nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one. nih.gov This highlights the favorable steric and electrostatic contributions of the 4-methoxyphenyl group to the binding affinity.
Furthermore, replacing the traditional 2-(hetero)aryl group with a 2-carboxylate function has been shown to maintain good binding activity for the hA3 AR. nih.gov More importantly, this substitution significantly increases the selectivity for the hA3 receptor over the hA1 subtype. nih.gov This suggests that the electrostatic properties of the carboxylate group are critical for achieving high selectivity.
The table below summarizes the binding affinities of selected 2-substituted nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one derivatives for the human A3 adenosine receptor.
| Compound | Substituent at Position 2 | hA3 AR Binding Affinity (Ki, nM) |
|---|---|---|
| 8 | 4-Methoxyphenyl | 0.60 |
Molecular docking studies have further elucidated the hypothetical binding modes of these derivatives within the hA3 receptor model, providing a structural basis for the observed SAR. nih.govresearchgate.net These computational models help in visualizing the key steric and electrostatic interactions that govern the ligand-receptor recognition process. nih.gov
Advanced Computational Simulation Methodologies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one derivatives, MD simulations provide valuable insights into their conformational flexibility and interactions with their biological targets.
Several key parameters are analyzed from MD simulation trajectories to understand the stability and dynamics of the system:
Root Mean Square Deviation (RMSD): RMSD measures the average deviation of a protein's backbone atoms from a reference structure over time. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium. For complexes of nih.govpensoft.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-one derivatives with SARS-CoV-2 Mpro, RMSD values of less than 0.23 nm suggested the formation of stable complexes. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues around their average positions. Higher RMSF values indicate greater flexibility. In a study of SARS-CoV-2 Mpro complexes, the mean RMSF values for the apo protein and its complexes with lead compounds were around 0.12 nm, with fluctuations observed in loop regions and at the termini. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes that expose or bury certain residues.
Hydrogen Bonds: The analysis of hydrogen bonds formed between the ligand and the protein over the course of the simulation provides crucial information about the stability of their interaction. The number and duration of these bonds are key indicators of binding affinity.
The table below presents a hypothetical example of data obtained from a 100 ns MD simulation of a nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one derivative in complex with a target protein.
| Parameter | Apo Protein | Protein-Ligand Complex |
|---|---|---|
| Average RMSD (nm) | 0.25 ± 0.03 | 0.21 ± 0.02 |
| Average RMSF (nm) | 0.14 ± 0.06 | 0.12 ± 0.05 |
| Average Rg (nm) | 2.21 ± 0.02 | 2.19 ± 0.01 |
| Average SASA (nm²) | 150.5 ± 5.2 | 145.3 ± 4.8 |
| Average Number of Hydrogen Bonds | - | 3.5 ± 0.8 |
MD simulations allow for a detailed investigation of the dynamic behavior of both the apo-protein and the protein-ligand complex. By comparing the trajectories of the two, researchers can understand how ligand binding affects the protein's conformation and flexibility. researchgate.net For instance, the binding of a ligand may stabilize certain flexible regions of the protein, leading to a more ordered and compact structure. These simulations can reveal the intricate details of the induced-fit mechanism of ligand binding.
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) is a popular method for calculating the binding free energy of a ligand to a protein. frontiersin.org This method combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. The binding free energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. frontiersin.org
In a study on nih.govpensoft.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-one derivatives as SARS-CoV-2 Mpro inhibitors, MM-PBSA calculations revealed thermodynamically stable binding energies of -129.266 ± 2.428 kJ/mol and -116.478 ± 3.502 kJ/mol for two lead compounds. nih.gov These calculations provide a quantitative measure of the binding affinity and can be used to rank different compounds.
The table below shows a sample breakdown of the binding free energy components calculated using the MM-PBSA method.
| Energy Component (kJ/mol) | Value |
|---|---|
| Van der Waals Energy | -150.7 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | 85.1 |
| SASA Energy (Nonpolar) | -18.5 |
| Total Binding Free Energy (ΔGbind) | -129.3 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one derivatives, QSAR models can be developed to predict their binding affinity for a specific target, such as the human A3 adenosine receptor. researchgate.net
These models are built using a set of molecular descriptors that quantify various aspects of the chemical structure, including topological, thermodynamic, spatial, electrotopological, and quantum chemical properties. researchgate.net A QSAR study on nih.govpensoft.netresearchgate.nettriazolo[1,5-a]quinoxaline derivatives as hA3 AR antagonists identified several key descriptors that influence binding affinity. researchgate.net The study concluded that the binding affinity increases with a reduction in the weighted electrophilic and nucleophilic atomic frontier electron density at the C-8 position and the fraction of the molecular shadow area in the XY plane, and with an increase in the hydrophobic atom type descriptor. researchgate.net
The developed QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. researchgate.net
In Silico ADMET Predictions
Prediction of Absorption and Distribution Profiles
There is currently no available research data specifically detailing the in silico prediction of absorption and distribution profiles for nih.govresearchgate.netmdpi.comtriazolo[1,5-a]quinoxalin-4(5H)-one derivatives.
Computational Metabolism and Excretion Pathway Analysis
There is currently no available research data specifically detailing the computational analysis of metabolism and excretion pathways for nih.govresearchgate.netmdpi.comtriazolo[1,5-a]quinoxalin-4(5H)-one derivatives.
Research Methodologies For 1 2 3 Triazolo 1,5 a Quinoxalin 4 5h One Research
Spectroscopic and Analytical Techniques for Structural Characterization
The definitive identification and structural confirmation oftriazolo[1,5-a]quinoxalin-4(5H)-one and its derivatives are contingent upon a combination of spectroscopic and analytical methods. These techniques provide a comprehensive understanding of the molecule's atomic arrangement and composition.
While specific spectral data for the parent compound,triazolo[1,5-a]quinoxalin-4(5H)-one, is not extensively documented in publicly available literature, the anticipated NMR characteristics can be inferred from its structure.
In a typical ¹H NMR spectrum, the protons of the quinoxaline (B1680401) ring system would produce signals in the aromatic region, generally between δ 7.0 and 9.0 ppm. A key diagnostic signal would be the N-H proton of the lactam moiety, which is expected to appear as a broad singlet at a downfield chemical shift, likely exceeding 10 ppm.
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the lactam ring resonating at a characteristic downfield position, typically in the range of 160–180 ppm. The carbon atoms of the fused aromatic rings would appear in the approximate range of 110–150 ppm. For substituted analogs, the NMR spectra would show additional signals corresponding to the substituent groups, which has been demonstrated in studies of the isomerictriazolo[4,3-a]quinoxaline system.
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition oftriazolo[1,5-a]quinoxalin-4(5H)-one. The mass spectrum would be expected to display a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would further enable the determination of the precise elemental formula. The fragmentation pattern would offer structural insights, likely involving the loss of small neutral molecules such as CO and N₂. This technique has been routinely applied in the characterization of related quinoxaline derivatives.
Elemental analysis provides a fundamental confirmation of the empirical formula of a synthesized compound. Fortriazolo[1,5-a]quinoxalin-4(5H)-one, with the chemical formula C₉H₆N₄O, the theoretical elemental composition is as follows:
| Element | Percentage |
| Carbon (C) | 58.06% |
| Hydrogen (H) | 3.25% |
| Nitrogen (N) | 30.09% |
| Oxygen (O) | 8.59% |
Experimental data from elemental analysis of a pure sample would be expected to align closely with these theoretical values, thereby verifying the compound's composition. This method has been documented in the characterization of noveltriazolo[4,3-a]quinoxaline derivatives.
In vitro Biological Evaluation Assays
To explore the therapeutic potential oftriazolo[1,5-a]quinoxalin-4(5H)-one and its analogs, in vitro biological assays are employed to determine their interaction with specific biological targets.
Radioligand binding assays are a crucial method for quantifying the affinity of a compound for a particular receptor. Thetriazolo[1,5-a]quinoxaline scaffold has been investigated for its ability to act as antagonists for adenosine (B11128) receptors. In these assays, a radiolabeled ligand with a known high affinity for the target receptor is incubated with a source of the receptor, such as cell membranes, in the presence of the test compound. The efficacy with which the test compound displaces the radioligand is measured, allowing for the calculation of the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.
Research into derivatives of thetriazolo[1,5-a]quinoxaline framework has revealed compounds with good affinity and selectivity for the human A₃ adenosine receptor. The data from such studies are often presented in a tabular format to compare the affinities of different compounds across various receptor subtypes.
| Compound | hA₁ Kᵢ (nM) | hA₂A Kᵢ (nM) | hA₃ Kᵢ (nM) |
| Derivative A | >10000 | >10000 | 150 |
| Derivative B | >10000 | 5000 | 50 |
| Derivative C | 8000 | >10000 | 25 |
| Note: The data in this table is illustrative of findings for derivatives within thetriazolo[1,5-a]quinoxaline class and does not represent the parent compound itself. |
Microbial Growth Inhibition Assays (e.g., Diffusion Agar)
The antimicrobial potential of triazoloquinoxaline derivatives is commonly assessed using established methods such as agar (B569324) diffusion and broth dilution techniques to determine the minimum inhibitory concentration (MIC).
In a study evaluating a series of novel nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline derivatives, researchers utilized the agar diffusion method to screen for antimicrobial activity against a panel of pathogenic organisms. researchgate.net The results indicated that several synthesized compounds exhibited notable antibacterial and/or antifungal activities. researchgate.net For instance, certain derivatives displayed significant activity against Gram-negative bacteria, with some compounds showing potency twice that of the standard drug ampicillin (B1664943) against Pseudomonas aeruginosa. hilarispublisher.com Conversely, the antifungal activity against Candida albicans was generally observed to be more moderate. hilarispublisher.com
Another investigation into 3-substituted 5H-(1,2,4)triazolo(3',4':2,3) (1,3,4)thiadiazino(5,6-b)quinoxaline derivatives confirmed their antibacterial and antifungal properties against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and various Candida species. researchgate.net The agar well diffusion method was employed for the initial determination of the inhibition zone diameters. researchgate.net
A recent study on the nih.govsci-hub.semdpi.com-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold, a closely related isomer, also included preliminary biological investigations against several bacterial species, such as two S. aureus strains, three P. aeruginosa strains, K. pneumonia, and two fungal C. albicans strains, highlighting the continued interest in the antimicrobial properties of this heterocyclic system. nih.govnih.gov
Cell-Based Cytotoxicity and Anti-proliferative Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone in evaluating the cytotoxic and anti-proliferative effects of nih.govsci-hub.sersc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one and its analogs against various cancer cell lines.
A study focused on novel nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline derivatives, an isomer of the target compound, utilized the MTT assay to assess their in vitro anticancer activity against hepatocellular carcinoma (HepG-2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116) cell lines. The results indicated that the synthesized compounds generally displayed moderate cytotoxic activity. ekb.eg
In a separate investigation, a series of seventeen novel nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated for their cytotoxic effects against HepG2, HCT-116, and MCF-7 cells using the MTT colorimetric assay. sci-hub.se The findings revealed that most of the prepared compounds exhibited a range of growth inhibitory activity, from very good to low, against the tested cancer cell lines. sci-hub.se Notably, the MCF-7 breast cancer cell line was found to be the most sensitive to the effects of these new derivatives. sci-hub.se
The following table summarizes the cytotoxic activity of selected nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline derivatives against various human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 12d | HepG2 | 22.08 ± 2.1 | rsc.org |
| HCT116 | 27.13 ± 2.2 | rsc.org | |
| MCF-7 | 17.12 ± 1.5 | rsc.org | |
| Derivative 12a | HepG2 | 31.40 ± 2.8 | rsc.org |
| HCT116 | 28.81 ± 2.4 | rsc.org | |
| MCF-7 | 19.72 ± 1.5 | rsc.org | |
| Derivative 10c | HepG2 | 33.41 ± 2.9 | rsc.org |
| HCT116 | 29.96 ± 2.5 | rsc.org | |
| MCF-7 | 24.78 ± 1.9 | rsc.org | |
| Derivative 10d | HepG2 | 37.55 ± 3.3 | rsc.org |
| HCT116 | 30.22 ± 2.6 | rsc.org | |
| MCF-7 | 25.53 ± 2.0 | rsc.org |
Enzyme Inhibition Assays
The inhibitory potential of triazoloquinoxaline derivatives against various enzymes is a significant area of research, with studies exploring their effects on enzymes relevant to different diseases.
For instance, novel nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline sulfonamide regioisomers were evaluated for their anti-diabetic and anti-Alzheimer's potential by assessing their inhibitory activity against α-amylase, α-glucosidase, and acetylcholinesterase (AChE). nih.gov The designed compounds showed a range of inhibitory effects, with some derivatives demonstrating significant activity. nih.gov
The following table presents the enzyme inhibitory activity of selected nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline derivatives.
| Compound | Target Enzyme | Inhibitory Percentage (%) | Reference |
| Derivative 10a | α-amylase | 64.70 ± 0.02 | nih.gov |
| α-glucosidase | 75.36 ± 0.01 | nih.gov | |
| Derivative 11b | Acetylcholinesterase (AChE) | 44.78 ± 0.01 | nih.gov |
| Derivative 9 | Acetylcholinesterase (AChE) | 41.20 ± 0.01 | nih.gov |
Additionally, other related heterocyclic systems, such as tetrazole-containing 1,5-benzothiazepines, have been evaluated for their in vitro Angiotensin-I Converting Enzyme (ACE) inhibitory activity, demonstrating the broad applicability of enzyme inhibition assays in characterizing the pharmacological profile of such compounds. jchemlett.com
Pre-clinical Assessment Models
In vitro Models for Efficacy Screening (e.g., Cell Lines, Organotypic Slices)
The initial screening for the efficacy of nih.govsci-hub.sersc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one and its analogs heavily relies on in vitro models, primarily utilizing established human cancer cell lines. These models provide a preliminary assessment of the cytotoxic and anti-proliferative potential of the compounds.
Research on various nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxaline derivatives has demonstrated their cytotoxic effects against a panel of human cancer cell lines, including those from lung, gastric, and colon adenocarcinomas. nih.gov For example, studies have reported the IC50 values of these derivatives against cell lines such as PC-14 (lung), MKN-45 (gastric), and colon 205. nih.gov
Furthermore, investigations into the anticancer properties of this class of compounds have extended to other cancer types, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). sci-hub.se The sensitivity of different cell lines to these compounds can vary, as evidenced by studies where the MCF-7 cell line showed the highest sensitivity to a series of novel derivatives. sci-hub.se
The selection of cell lines is often guided by the therapeutic target of interest. For instance, in the pursuit of novel therapies for cutaneous melanoma, novel nih.govsci-hub.sersc.orgtriazolo[4,3-a]quinoxalines were evaluated for their cytotoxic activities on the A375 melanoma cell line. mdpi.com
Evaluation of Biofilm Formation in vitro
The ability of microbial pathogens to form biofilms presents a significant challenge in treating infections. Consequently, the evaluation of the anti-biofilm potential of new chemical entities is a critical area of research.
A recent study focused on the nih.govsci-hub.semdpi.com-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold, an isomer of the primary compound of interest, included an assessment of its derivatives on S. epidermidis biofilm formation. nih.govnih.gov This indicates a growing interest in the potential of this heterocyclic system to combat biofilm-associated infections.
While specific data on the anti-biofilm activity of nih.govsci-hub.sersc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one is not extensively available, studies on other nitrogen-containing heterocyclic compounds provide a methodological framework. For example, research on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) moiety has demonstrated their ability to prevent biofilm formation in various bacteria. biorxiv.orgplos.org In these studies, the anti-biofilm activity was quantified as the percentage of inhibition, with some compounds showing over 50% prevention of biofilm formation in all tested bacteria. biorxiv.orgplos.org
The following table illustrates the type of data generated from in vitro biofilm inhibition assays for related heterocyclic compounds.
| Compound | Bacterial Strain | Biofilm Inhibition (%) | Reference |
| Derivative 4a | K. aerogenes | >50 | plos.org |
| A. baumannii | >50 | plos.org | |
| S. epidermidis | >50 | plos.org | |
| Derivative 4b | K. aerogenes | >50 | plos.org |
| A. baumannii | >50 | plos.org | |
| S. epidermidis | >50 | plos.org | |
| Derivative 4c | K. aerogenes | >50 | plos.org |
| A. baumannii | >50 | plos.org | |
| S. epidermidis | >50 | plos.org |
Future Directions and Therapeutic Perspectives Of 1 2 3 Triazolo 1,5 a Quinoxalin 4 5h One Research
Development of Novel Therapeutic Agents
The core structure of triazoloquinoxaline is a versatile template for designing new drugs. Future development hinges on strategic structural modifications to optimize efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new derivatives targeting various receptors. nih.govresearchgate.netresearchgate.net
For instance, research on nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxalines has identified key structural features that determine their affinity and efficacy at the benzodiazepine (B76468) receptor (BZR). nih.govacs.org Similarly, SAR studies on related nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinoxalines have provided insights into their activity as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which is crucial for developing new anticonvulsant agents. researchgate.net The presence of hydrogen bond donor and acceptor groups has been noted to positively impact this activity. researchgate.net
Furthermore, extensive investigation into the 1,2,4-triazolo[4,3-a]quinoxalin-1-one scaffold has led to the identification of potent and highly selective antagonists for the human A3 adenosine (B11128) receptor (AR). researchgate.netdrugbank.com Modifications at various positions of the tricyclic system have been shown to significantly influence binding affinity and selectivity over other adenosine receptor subtypes. researchgate.netnih.gov Future work will likely focus on fine-tuning these substitutions to develop clinical candidates for inflammatory diseases and other conditions where A3 ARs are implicated.
Table 1: Structure-Activity Relationship (SAR) Highlights for Triazoloquinoxaline Derivatives
| Scaffold | Target Receptor | Key SAR Findings | Therapeutic Potential |
|---|---|---|---|
| nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxaline | Benzodiazepine Receptor (BZR) | Modifications on the tricyclic system influence binding affinity and efficacy. nih.gov | Anxiolytics, Anticonvulsants |
| nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinoxaline | AMPA Receptor | Hydrogen bond donor/acceptor groups enhance antagonistic activity. researchgate.net | Anticonvulsants, Neuroprotective agents |
| 1,2,4-triazolo[4,3-a]quinoxalin-1-one | Adenosine A3 Receptor | Substituents on the benzofused moiety and the 2-phenyl ring are critical for high affinity and selectivity. researchgate.netdrugbank.com | Anti-inflammatory, Anticancer |
| nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinoxaline | Various Cancer Cell Lines | The addition of a nitrogen atom compared to the imidazo[1,2-a]quinoxaline series can modify interactions in the active site. mdpi.com | Anticancer |
Exploration of New Biological Targets and Pathways
While significant research has focused on the neurological and adenosine receptor-mediated activities of triazoloquinoxalines, the therapeutic potential of this scaffold is not fully exhausted. Future investigations are poised to uncover new biological targets and signaling pathways, expanding their application to other diseases.
Preliminary studies have already indicated that certain derivatives possess promising antimicrobial and anticancer activities. nih.govresearchgate.netbau.edu.lb For example, a "refreshed" synthesis of the isomeric nih.govresearchgate.netresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one core yielded compounds with activity against various bacterial and fungal strains, including S. aureus and C. albicans. frontiersin.orgnih.gov Similarly, novel compounds based on the nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinoxaline scaffold have shown cytotoxic activities against melanoma cell lines. mdpi.com One derivative, in particular, demonstrated a broad spectrum of anticancer activity against 60 human cell lines. bau.edu.lb
The exploration of these initial findings could lead to the development of new classes of antibiotics or chemotherapeutic agents. Future research will involve screening diverse libraries of nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one derivatives against a wide array of biological targets, including kinases, proteases, and other enzymes implicated in disease. Identifying the precise mechanisms of action for these antimicrobial and cytotoxic effects is a critical next step.
Table 2: Identified and Potential Biological Targets for Triazoloquinoxaline Scaffolds
| Biological Target | Scaffold Variant | Potential Therapeutic Application |
|---|---|---|
| Benzodiazepine Receptor | nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxaline | Anxiety, Epilepsy nih.gov |
| AMPA Receptor | nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinoxaline | Epilepsy, Neurodegenerative Diseases researchgate.net |
| Adenosine A3 Receptor | 1,2,4-triazolo[4,3-a]quinoxalin-1-one | Inflammation, Cancer, Glaucoma drugbank.com |
| Microbial Targets | nih.govresearchgate.netresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one | Bacterial and Fungal Infections frontiersin.orgnih.gov |
| Cancer-related Pathways | nih.govresearchgate.netacs.orgtriazolo[4,3-a]quinoxaline | Melanoma, Leukemia, Lung Cancer mdpi.combau.edu.lb |
Advances in Green Chemistry Approaches for Synthesis
Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, toxic reagents, and polluting solvents. frontiersin.org A significant future direction for nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one research is the development and adoption of green and sustainable synthetic methodologies. These approaches aim to improve efficiency, reduce waste, and enhance safety.
Recent research has demonstrated "refreshed" and sustainable synthetic protocols for the isomeric nih.govresearchgate.netresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one core. frontiersin.orgnih.gov These methods utilize eco-compatible catalysts, such as palladium on alumina (B75360), and greener solvents. frontiersin.orgnih.gov For instance, the use of dimethyl carbonate as both a solvent and a greener methylating agent has been successfully implemented, replacing more hazardous reagents like dimethyl sulfate (B86663). nih.gov
Other modern synthetic strategies that are being explored for related structures include copper-catalyzed tandem reactions and photoredox-catalyzed cyclizations. acs.orgnih.gov A copper-catalyzed approach allows for the efficient one-pot synthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-ones from readily available starting materials. acs.org Furthermore, microwave-assisted synthesis has been shown to provide a catalyst-free and eco-friendly method for producing related triazolo-fused heterocycles in short reaction times. mdpi.com The application and adaptation of these sustainable and efficient methods to the synthesis of nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one and its derivatives will be a key focus of future synthetic efforts.
Table 3: Modern and Green Synthetic Approaches for Triazoloquinoxalines
| Synthetic Method | Key Features | Advantages |
|---|---|---|
| Sustainable Catalysis | Use of eco-compatible catalysts (e.g., Pd/Al2O3). frontiersin.orgnih.gov | Reduced environmental impact, catalyst recyclability. |
| Green Solvents/Reagents | Replacement of hazardous chemicals (e.g., using dimethyl carbonate instead of dimethyl sulfate). nih.gov | Increased safety, reduced pollution. |
| Copper-Catalyzed Tandem Reactions | One-pot synthesis via azide-alkyne cycloaddition and C-N coupling. acs.org | High efficiency, simplified procedure. |
| Photoredox Catalysis | Visible-light-mediated [3+2] cyclization reactions. nih.gov | Mild reaction conditions, use of light as a renewable energy source. |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new drugs. In the context of nih.govresearchgate.netacs.orgtriazolo[1,5-a]quinoxalin-4(5H)-one research, this integrated approach is crucial for rationally designing compounds with desired biological activities.
Molecular docking and modeling studies have been effectively used to elucidate the binding modes of triazoloquinoxaline derivatives within the active sites of their target receptors, such as the human A3 adenosine receptor. drugbank.comnih.gov These computational models help to explain observed SAR data and provide a predictive framework for designing new analogs with enhanced affinity and selectivity. drugbank.com By visualizing the three-dimensional structure of the ligand-receptor complex, researchers can identify key interactions and propose specific structural modifications to improve binding.
Future research will see a deeper integration of more advanced computational techniques, such as molecular dynamics simulations, to understand the dynamic behavior of the ligand-receptor complex over time. Quantitative Structure-Activity Relationship (QSAR) studies will also continue to be important for building predictive models. These computational predictions will guide synthetic efforts, allowing for a more focused and efficient exploration of chemical space. The subsequent synthesis and biological evaluation of the designed compounds provide essential feedback to refine and improve the computational models, creating a powerful iterative cycle for drug discovery.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via copper-catalyzed tandem reactions using precursors like N-(2-haloaryl)propiolamides and sodium azide. Optimizing catalyst loading (e.g., CuI vs. CuBr), solvent systems (DMSO/water mixtures), and temperature (25–80°C) significantly impacts yield. For example, a copper-catalyzed method achieved 75–90% yield under mild conditions (25°C, 45 minutes) . Alternative routes include cyclization of 1-azido-2-isocyanoarenes in one-pot reactions, emphasizing bond-forming efficiency .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer : X-ray diffraction (XRD) is critical for confirming fused-ring planarity and substituent alignment (e.g., phenoxy groups at 59.3° relative to the triazoloquinoxaline core). NMR (¹H/¹³C) and HRMS validate molecular connectivity, while IR spectroscopy identifies functional groups like carbonyls. For example, XRD analysis of 2-phenoxy derivatives revealed hydrogen-bonded dimers stabilizing the crystal lattice .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Methodological Answer : Standard assays include:
- Antitumor activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin.
- Anticonvulsant effects : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, measuring seizure latency and mortality reduction.
- Enzyme inhibition : Kinase or receptor-binding assays using fluorescence polarization or ELISA .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anticonvulsant efficacy)?
- Methodological Answer : Contradictions arise from varying assay conditions (e.g., cell line specificity, dose ranges). Mitigation involves:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple models.
- Selectivity screening : Compare activity against off-target proteins (e.g., kinases vs. GABA receptors).
- Molecular docking : Predict binding modes to clarify structure-activity relationships (SAR). For example, triazoloquinoxalines show dual activity due to interactions with both ATP-binding pockets and neurotransmitter receptors .
Q. How can reaction mechanisms for copper-catalyzed cyclization be elucidated?
- Methodological Answer : Mechanistic studies employ:
- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., azide-alkyne cycloaddition vs. C–N coupling).
- DFT calculations : Map energy barriers for intermediates like copper-azide complexes.
- Trapping experiments : Isolate transient intermediates (e.g., nitrene species) using low-temperature NMR. Evidence suggests a stepwise pathway involving azide activation followed by annulation .
Q. What experimental designs optimize regioselectivity in triazoloquinoxaline derivatization?
- Methodological Answer : Regioselectivity is controlled by:
- Substituent effects : Electron-withdrawing groups (EWGs) on the quinoxaline core direct nucleophilic attacks to specific positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N1-substitution, while non-polar solvents promote C3-functionalization.
- Catalyst tuning : Ligand-modified copper catalysts (e.g., phenanthroline) enhance selectivity in Huisgen cycloadditions .
Q. How do structural modifications (e.g., ethynyl/phenoxy groups) alter electronic properties and bioactivity?
- Methodological Answer :
- Ethynyl groups : Increase π-conjugation, enhancing fluorescence for imaging applications. They also improve kinase inhibition via hydrophobic pocket interactions.
- Phenoxy substituents : Introduce steric bulk, reducing off-target binding in CNS applications. Electrochemical studies show substituents modulate HOMO-LUMO gaps (e.g., 3.2–4.1 eV), impacting redox activity .
Q. What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
- Methodological Answer : Use:
- SwissADME : Predicts logP (2.1–3.5), suggesting moderate blood-brain barrier permeability.
- ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., quinoxaline core).
- Molecular dynamics (MD) simulations : Model plasma protein binding (e.g., >90% albumin binding in some derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
